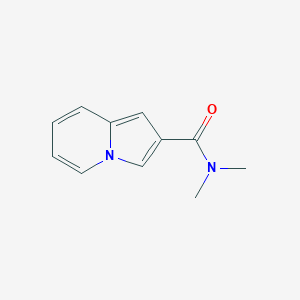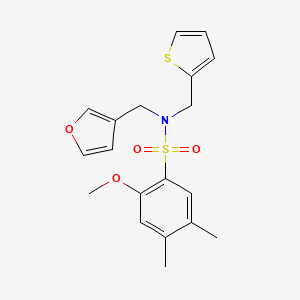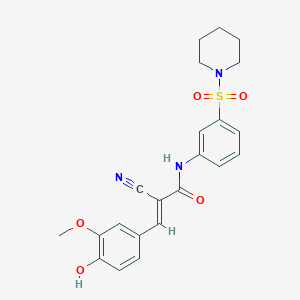![molecular formula C21H21N3O4 B2942386 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946380-22-9](/img/structure/B2942386.png)
4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes methoxy, phenyl, and pyridazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the methoxyphenyl groups: This step involves the reaction of the pyridazine intermediate with 4-methoxybenzyl chloride under basic conditions.
Formation of the carboxamide group: This is typically done by reacting the intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate its exact mechanism of action and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenamide, N-(4-methoxyphenyl): This compound shares the methoxyphenyl groups but lacks the pyridazine ring.
4-methoxy-N-(4-methylbenzyl)benzamide: Similar in structure but with different functional groups.
2-methoxyphenyl isocyanate: Contains a methoxyphenyl group but has different reactivity due to the isocyanate group.
Uniqueness
4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-4-8-16(9-5-14)24-19(25)12-18(28-3)20(23-24)21(26)22-13-15-6-10-17(27-2)11-7-15/h4-12H,13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZNCVIMZDRVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/new.no-structure.jpg)

![2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2942306.png)
![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)
![2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2942311.png)

![4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2942314.png)
![6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2942316.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2942317.png)
![1-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2942319.png)
![1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2942323.png)
![8-cyclopropyl-6-[(3R)-3-cyclopropyl-4-(3-methoxypropanoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2942324.png)


